molecular formula C₂₃H₂₃FNNaO₄ B1140792 Fluvastatin N-ethyl sodium CAS No. 93936-64-2

Fluvastatin N-ethyl sodium

Cat. No. B1140792
CAS RN: 93936-64-2
M. Wt: 419.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Fluvastatin N-ethyl sodium involves multiple steps starting from fluorobenzene. The process includes Friedel-Crafts acylation with chloroacetyl chloride, condensation with N-isopropyl aniline, and several other steps leading to the final compound. This synthesis process results in Fluvastatin sodium with an overall yield of 26% (Zhou Wei-cheng, 2007).

Molecular Structure Analysis

Fluvastatin's molecular structure is unique among HMG-CoA reductase inhibitors, contributing to its distinct biopharmaceutical properties. It is entirely synthetic, differing from other inhibitors that are fungal metabolites or analogues of compactin. This structural uniqueness is believed to influence its low systemic exposure and minimal peripheral adverse events (Deslypere, 1994).

Chemical Reactions and Properties

Fluvastatin exhibits antioxidative properties, distinct from other HMG-CoA reductase inhibitors. It can protect low-density lipoprotein (LDL) from oxidative modification, which is not a common feature among its class. This antioxidative effect is attributed to its unique chemical structure and is not seen in the double bond-reduced derivative of Fluvastatin sodium or pravastatin sodium (Suzumura et al., 1999).

Physical Properties Analysis

Fluvastatin sodium's physical properties include a short biological half-life (approximately 1-3 hours) and a need for frequent dosing due to its extensive first-pass metabolism. Its pharmacokinetic profile is characterized by complete absorption, rapid sequestration by the liver, and significant biliary excretion, with less than 2% excreted as the parent compound (Smith et al., 1993).

Scientific Research Applications

Pharmacological Profile and Clinical Efficacy

Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is primarily acknowledged for its cholesterol-lowering efficacy, contributing to its role in managing hypercholesterolemia. Distinct from other statins due to its synthetic nature and specific pharmacokinetic characteristics, fluvastatin demonstrates a notable reduction in low-density lipoprotein (LDL) cholesterol, with its effects sustained over long-term administration. Clinical trials have validated its efficacy, showing significant decreases in LDL cholesterol levels, and suggest an economic advantage due to its lower acquisition costs compared to other statins (Plosker & Wagstaff, 1996). Additionally, fluvastatin's pharmacodynamic properties extend beyond mere lipid modulation, implicating broader cardiovascular benefits.

Pleiotropic Effects

Emerging evidence highlights fluvastatin's pleiotropic effects, including anti-atherosclerotic and antithrombotic actions that contribute to its cardiovascular benefits. These effects are not solely attributable to its cholesterol-lowering capabilities but also involve modulation of the mevalonate pathway, immunomodulation, inhibition of low-density lipoprotein oxidation, and effects on smooth muscle cell proliferation and migration. Such mechanisms suggest fluvastatin's potential in stabilizing atherosclerotic plaques and improving endothelial function, underscoring its therapeutic versatility beyond lipid reduction (Corsini, 2000).

Safety and Drug-Drug Interactions

Safety profiles and drug-drug interaction studies of fluvastatin have been extensively reviewed, illustrating its compatibility with a wide range of medications commonly prescribed for cardiovascular conditions and beyond. Notably, fluvastatin's metabolic pathway, primarily involving CYP2C9, distinguishes it from other statins metabolized by CYP3A4, reducing the potential for pharmacokinetic interactions. This aspect is crucial in managing patients with polypharmacy, ensuring a lower risk of adverse reactions and enhancing patient safety (Shitara & Sugiyama, 2006).

Potential in Renal Transplant Recipients

In the context of renal transplantation, fluvastatin has demonstrated promising outcomes in managing post-transplant hyperlipidemia, a common and significant risk factor for cardiovascular morbidity and mortality in this population. Studies indicate that fluvastatin, particularly in doses up to 80 mg/day, is well-tolerated among renal transplant recipients receiving cyclosporin, without reported instances of myopathy or rhabdomyolysis. This suggests fluvastatin's potential for improving survival rates by addressing cardiovascular risks and possibly impacting graft rejection rates (Jardine & Holdaas, 1999).

Safety And Hazards

When handling Fluvastatin N-ethyl sodium, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fluvastatin is currently indicated for hypercholesterolemia and mixed dyslipidemia to decrease the amount of total cholesterol in the blood. It is used in combination with a low-fat diet, a weight-loss program, and exercise to reduce the risk of heart attack and stroke in people who have heart disease or are at risk of developing heart disease . Future research may focus on expanding its indications and improving its efficacy and safety profile.

properties

IUPAC Name

sodium;(E,3R,5S)-7-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FNO4.Na/c1-2-25-20-6-4-3-5-19(20)23(15-7-9-16(24)10-8-15)21(25)12-11-17(26)13-18(27)14-22(28)29;/h3-12,17-18,26-27H,2,13-14H2,1H3,(H,28,29);/q;+1/p-1/b12-11+;/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBQAQDAUENCT-HDPLEABFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvastatin N-ethyl sodium

CAS RN

93936-64-2
Record name Fluvastatin N-ethyl sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093936642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUVASTATIN N-ETHYL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92B8U56717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.